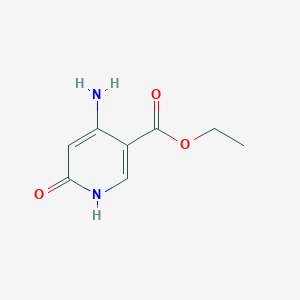
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the class of 1,6-dihydropyridines, which are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with N1, N3-diarylmalonamides. This reaction typically requires heating in the presence of a base such as triethylamine or sodium ethoxide . The reaction proceeds through a nucleophilic vinylic substitution, leading to the formation of an intermediate Michael adduct, which then undergoes intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its antibacterial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 4-position and the oxo group at the 6-position make it a versatile intermediate for further chemical modifications, leading to a wide range of biologically active derivatives .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 4-amino-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-4-10-7(11)3-6(5)9/h3-4H,2H2,1H3,(H3,9,10,11) |
InChI Key |
CQDUOYLIROJKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















